molecular formula C12H14N4OS2 B5882874 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5882874
M. Wt: 294.4 g/mol
InChI Key: RNSKBXZVMGGINR-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require specific solvents to ensure high yields.

Chemical Reactions Analysis

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: The compound has been evaluated for its urease inhibitory activity, making it a potential candidate for the treatment of infections caused by urease-producing bacteria.

    Industry: Thiadiazole derivatives are used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound interacts with enzymes such as urease, inhibiting their activity.

    Pathways Involved: By inhibiting urease, the compound prevents the hydrolysis of urea into ammonia and carbon dioxide, which is essential for the survival of certain bacteria.

Comparison with Similar Compounds

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can be compared with other thiadiazole derivatives :

    Similar Compounds: Examples include 2-amino-5-mercapto-1,3,4-thiadiazole and 3-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile.

    Uniqueness: The presence of the 3,5-dimethylphenyl group in the compound provides unique steric and electronic properties, enhancing its biological activity compared to other thiadiazole derivatives.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-7-3-8(2)5-9(4-7)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSKBXZVMGGINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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